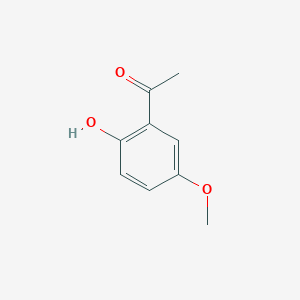

2'-Hydroxy-5'-methoxyacetophenone

Cat. No. B048926

Key on ui cas rn:

705-15-7

M. Wt: 166.17 g/mol

InChI Key: MLIBGOFSXXWRIY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07741484B2

Procedure details

To a cooled solution of 1-(2-hydroxy-5-methoxy-phenyl)-ethanone (10.0 kg) in 79.0 kg of THF was gradually added 46.4 kg of 3M solution of MeMgCl in THF at a rate such that the reaction mixture temperature did not exceed 25 degrees C. Following addition of the MeMgCl solution, the reaction mixture was stirred at ambient temperature for 18 hours, at which point HPLC analysis showed more than 98% conversion of 1-(2-hydroxy-5-methoxy-phenyl)-ethanone to 2-(1-hydroxy-1-methyl-ethyl)-4-methoxy-phenol (not shown in Scheme D). To the stirred solution was then added 10% palladium on carbon (1.02 kg, 50% water wet) suspended in 3.5 Kg of THF. The reaction mixture was cooled and placed under a hydrogen atmosphere at 5 psig, and concentrated HCl (19.5 kg) was added while maintaining the reaction temperature at 25° C. The resultant mixture was stirred at ambient temperature for 18 hours, then treated with 44.4 kg water and filtered through a bed of Celite to remove suspended catalyst. The filter cake was rinsed with EtOAc and the combined filtrate was separated. The organic phase was washed with water, then concentrated by distillation to provide an oil. This oil was dissolved in 2-butanone (20.4 kg) and the crude solution was employed directly in the next step. A 161.8 g aliquot of the solution was concentrated under vacuum to provide 49.5 g of 2-isopropyl-4-methoxyphenol as an oil, projecting to 10.4 kg crude contained product in the bulk 2-butanone solution. 1H nmr (DMSO) delta: 1.14 (d, 6H, J=6.9 Hz), 3.18 (septet, 1H, J=6.9 Hz), 3.65 (s, 3H), 6.56, (dd, 1H, J=8.6 Hz, 3.1 Hz), 6.67 (d, 1H, J=3.1 Hz), 6.69 (d, 1H, 8.6 Hz).

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

[Compound]

Name

crude solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

Identifiers

|

REACTION_CXSMILES

|

OC1C=CC(OC)=CC=1C(=O)C.C[Mg]Cl.O[C:17]([C:20]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=1[OH:28])([CH3:19])[CH3:18].Cl>C1COCC1.[Pd].CC(=O)CC.O>[CH:17]([C:20]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:21]=1[OH:28])([CH3:19])[CH3:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

10 kg

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=C(C=C1)OC)C(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

79 kg

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

1.02 kg

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Step Five

|

Name

|

|

|

Quantity

|

3.5 kg

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Six

|

Name

|

|

|

Quantity

|

20.4 kg

|

|

Type

|

solvent

|

|

Smiles

|

CC(CC)=O

|

Step Seven

|

Name

|

|

|

Quantity

|

44.4 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Cl

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Cl

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=C(C=C1)OC)C(C)=O

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC(C)(C)C1=C(C=CC(=C1)OC)O

|

Step Thirteen

|

Name

|

|

|

Quantity

|

19.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Fourteen

[Compound]

|

Name

|

resultant mixture

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fifteen

[Compound]

|

Name

|

crude solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction mixture was stirred at ambient temperature for 18 hours, at which point HPLC analysis

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

did not exceed 25 degrees C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction temperature at 25° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through a bed of Celite

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was rinsed with EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combined filtrate was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with water

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide an oil

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

A 161.8 g aliquot of the solution was concentrated under vacuum

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)C1=C(C=CC(=C1)OC)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 49.5 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |